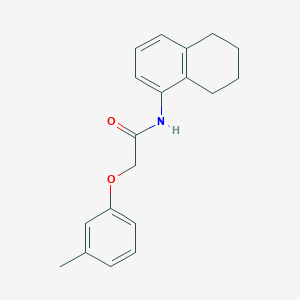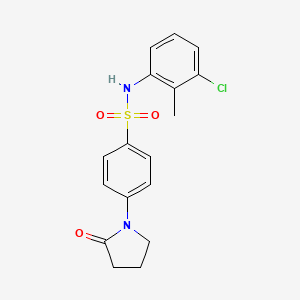
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2004 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
JAK3 is a tyrosine kinase that is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits JAK3, thereby preventing the activation of immune cells and the production of inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to significantly reduce inflammation and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. It has also been studied in preclinical models of multiple sclerosis, lupus, and diabetes, where it has demonstrated promising results. N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a good safety profile and is generally well-tolerated in patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the JAK3 signaling pathway in vitro and in vivo. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
For research include the development of more potent and selective JAK3 inhibitors, as well as the investigation of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide's potential in other disease areas such as cancer and infectious diseases. Additionally, studies are needed to further elucidate the mechanisms of action of JAK3 inhibitors and their effects on the immune system.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized using a multi-step process starting from 3-chloro-2-methylphenol and 4-aminobenzenesulfonamide. The final step involves the reaction of the intermediate with pyrrolidine-2-one to form the desired product. The synthesis method has been optimized to produce high yields and purity of N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the JAK3 signaling pathway, which is involved in the activation of immune cells and the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-15(18)4-2-5-16(12)19-24(22,23)14-9-7-13(8-10-14)20-11-3-6-17(20)21/h2,4-5,7-10,19H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAJDJXCJAZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

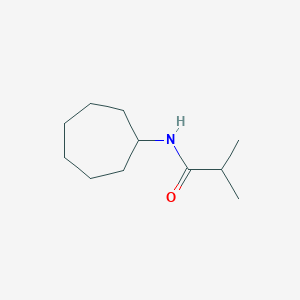
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
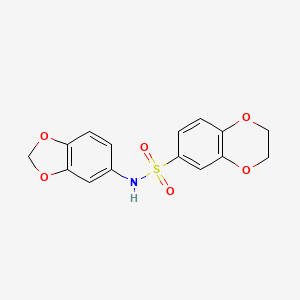
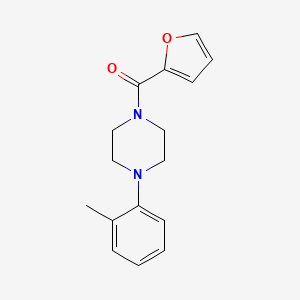
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
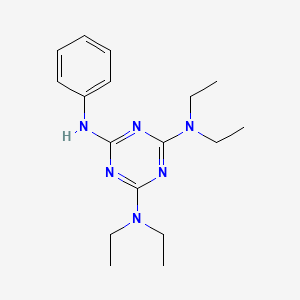
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
